

Combining Rhod-5N with other fluorescent probes for multi-parameter imaging.

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Compound of Interest

Compound Name: Rhod-5N

Cat. No.: B12379019

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Application Notes and Protocols: Multi-Parameter Imaging with Rhod-5N

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multi-Parameter Imaging with Rhod-5N

Multi-parameter imaging enables the simultaneous visualization and quantification of several dynamic cellular processes within a single living cell. This powerful technique provides a more comprehensive understanding of cellular function and signaling network interactions than single-parameter measurements. By combining the low-affinity calcium indicator **Rhod-5N** with other fluorescent probes, researchers can correlate changes in intracellular calcium concentration ($[Ca^{2+}]_i$) with other critical physiological parameters such as intracellular pH, reactive oxygen species (ROS) production, and mitochondrial membrane potential.

Rhod-5N is particularly well-suited for measuring high-concentration calcium transients, making it an excellent tool for studying cellular compartments or events where calcium levels can reach micromolar to millimolar concentrations. Its excitation and emission maxima in the longer wavelength region of the visible spectrum also reduce phototoxicity and minimize spectral overlap with blue and green emitting probes.^{[1][2]}

These application notes provide detailed protocols for combining **Rhod-5N** with spectrally compatible fluorescent probes to simultaneously measure $[Ca^{2+}]_i$ and either intracellular pH, ROS, or mitochondrial membrane potential.

Data Presentation: Spectral Properties of Fluorescent Probes

Successful multi-parameter imaging hinges on the selection of fluorescent probes with minimal spectral overlap. The following table summarizes the key spectral properties of **Rhod-5N** and recommended partner probes for multi-parameter imaging.

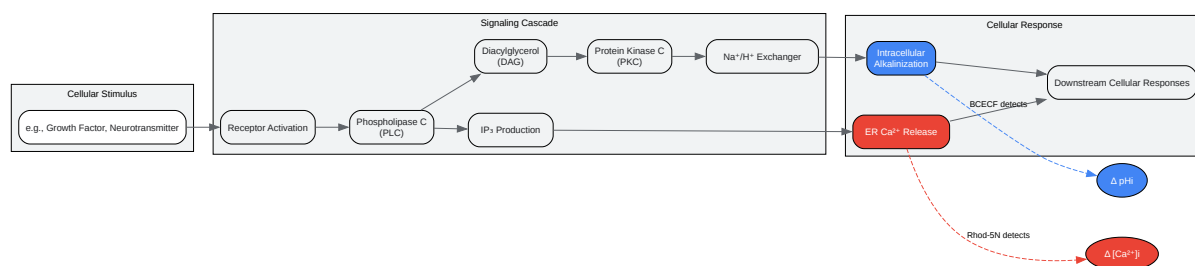
Probe	Parameter Measured	Excitation Max (nm)	Emission Max (nm)	Recommended Filter Set
Rhod-5N	Intracellular Ca^{2+}	557	580	TRITC/RFP
BCECF	Intracellular pH	440 / 490	535	FITC/GFP
CellROX Green	Reactive Oxygen Species (ROS)	485	520	FITC/GFP
TMRM	Mitochondrial Membrane Potential	552	574	TRITC/RFP

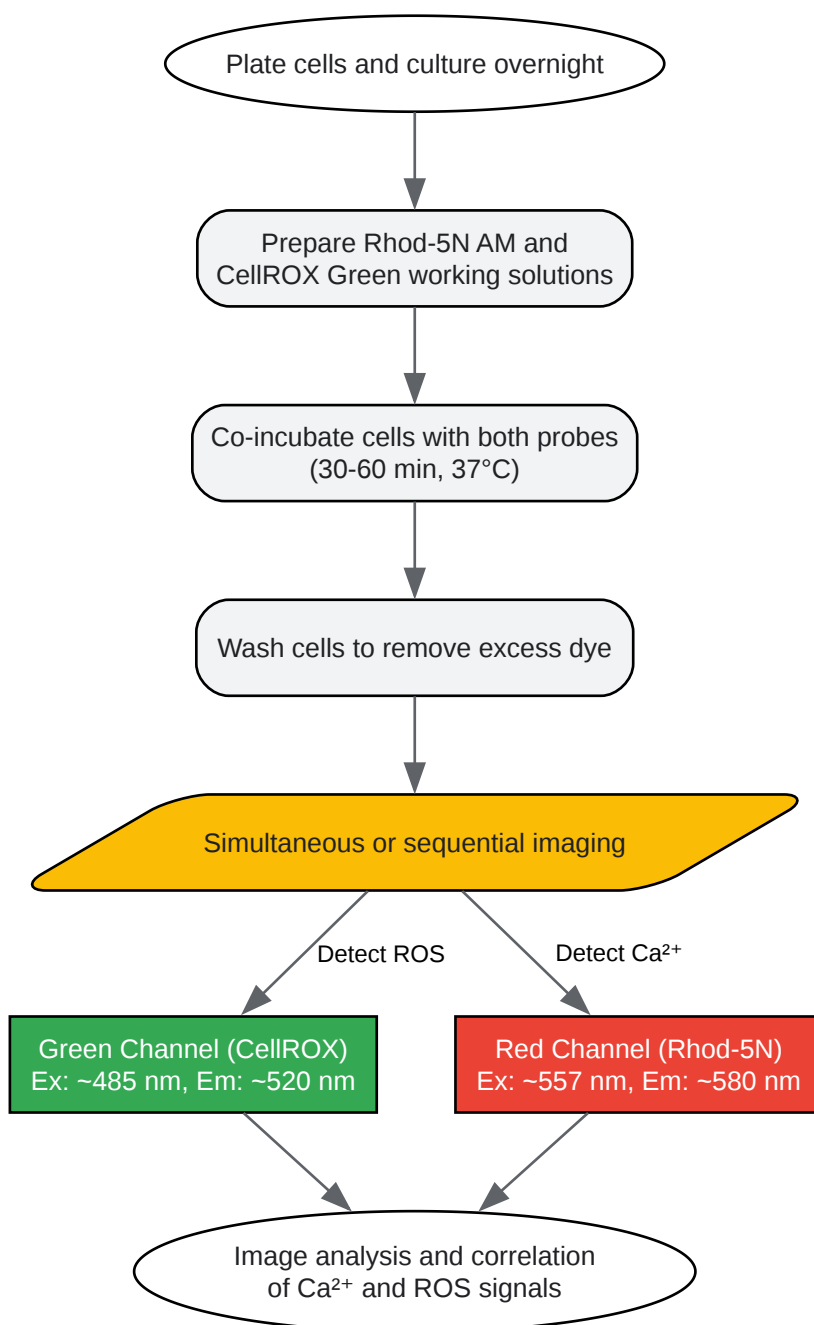
Simultaneous Measurement of Intracellular Calcium ($[Ca^{2+}]_i$) and pH Application Note

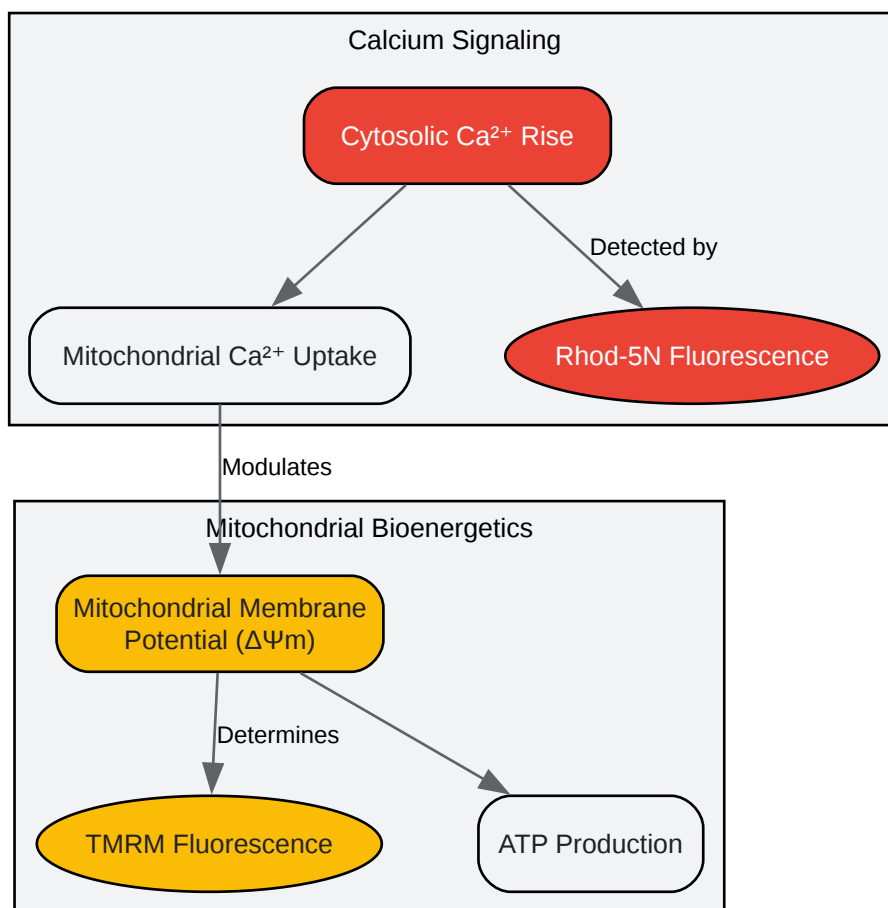
The simultaneous measurement of intracellular calcium and pH is crucial for understanding a variety of cellular processes, including signal transduction, apoptosis, and ion channel regulation. For this application, we recommend pairing **Rhod-5N** with the ratiometric pH indicator BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein). BCECF exhibits a pH-dependent shift in its excitation spectrum, allowing for ratiometric pH measurements that are less susceptible to variations in dye concentration, cell path length, and photobleaching.[3]

The spectral separation between BCECF (emission ~535 nm) and **Rhod-5N** (emission ~580 nm) allows for their simultaneous detection with minimal crosstalk.

Signaling Pathway Diagram







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References

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- 3. Simultaneous Measurement of Water Volume and pH in Single Cells Using BCECF and Fluorescence Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

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